5-phenyltetrazolo[1,5-c]quinazoline
Overview
Description
5-Phenyltetrazolo[1,5-c]quinazoline is a derivative of quinazoline, an organic compound with the formula C8H6N2. It is an aromatic heterocycle with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring . Derivatives of this compound with substituents in the benzene nucleus have been obtained .
Synthesis Analysis
The synthesis of this compound involves a nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline with different aryl amines . The starting material 2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline was synthesized from anthranilic acid .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a phenyl group attached to a tetrazolo[1,5-c]quinazoline core. The core structure consists of a quinazoline ring fused with a tetrazole ring .
Chemical Reactions Analysis
The chemical reactions involving this compound are largely centered around its reactivity as an intermediate in the synthesis of other quinazoline analogues and their ring-expanded derivatives . For instance, the oxidation of the 9-methyl derivative of this compound gives the corresponding carboxylic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the available literature. However, quinazoline, the parent compound, is a light yellow crystalline solid that is soluble in water .
Mechanism of Action
The exact mechanism of action of 5-phenyltetrazolo[1,5-c]quinazoline is not explicitly mentioned in the available literature. However, some derivatives of this compound have shown promising antimicrobial, antitubercular, and anti-HIV activities .
Safety and Hazards
The safety data sheet for quinazoline, the parent compound, indicates that it is not considered hazardous by the 2012 OSHA Hazard Communication Standard . However, specific safety and hazard information for 5-phenyltetrazolo[1,5-c]quinazoline is not available in the current literature.
Future Directions
The future directions for research on 5-phenyltetrazolo[1,5-c]quinazoline could involve further optimization and development of new antitubercular and anti-HIV agents . Additionally, the synthesis and biological activities investigations of quinazoline derivatives have drawn more and more attention, indicating a promising future for this field .
Properties
IUPAC Name |
5-phenyltetrazolo[1,5-c]quinazoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N5/c1-2-6-10(7-3-1)13-15-12-9-5-4-8-11(12)14-16-17-18-19(13)14/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYTGWCFBVTULFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C4=NN=NN24 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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